N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide
Description
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound is characterized by its unique structure, which includes a thiadiazole ring, a pyrrolidinone moiety, and a dimethoxybenzamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C22H21ClN4O4S |
|---|---|
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-[5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C22H21ClN4O4S/c1-12-4-5-14(9-17(12)23)27-11-13(8-19(27)28)21-25-26-22(32-21)24-20(29)16-7-6-15(30-2)10-18(16)31-3/h4-7,9-10,13H,8,11H2,1-3H3,(H,24,26,29) |
InChI Key |
JEXKYWDPCIKKMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)OC)OC)Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting a substituted thiourea with an α-halo ketone under Hantzsch thiazole synthesis conditions.
Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone moiety is formed by the cyclization of a suitable precursor, such as a substituted amide or nitrile, under acidic or basic conditions.
Coupling of the Thiadiazole and Pyrrolidinone Units: The thiadiazole and pyrrolidinone units are coupled together using a suitable coupling reagent, such as a carbodiimide or a phosphonium salt.
Introduction of the Dimethoxybenzamide Group:
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Inhibit Enzymes: It can inhibit various enzymes, such as proteases and kinases, by binding to their active sites and preventing substrate access.
Modulate Receptors: The compound can modulate the activity of certain receptors, such as G-protein coupled receptors (GPCRs), by acting as an agonist or antagonist.
Interfere with DNA/RNA: It can interact with nucleic acids, leading to the inhibition of DNA/RNA synthesis and function.
These interactions result in the modulation of various cellular processes, such as cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
N-{5-[1-(3-chloro-4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2,4-dimethoxybenzamide can be compared with other similar compounds, such as:
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar thiadiazole structure but differs in the substitution pattern and the presence of a fluorophenyl group.
2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide: This compound also contains a thiadiazole ring but has different substituents and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
